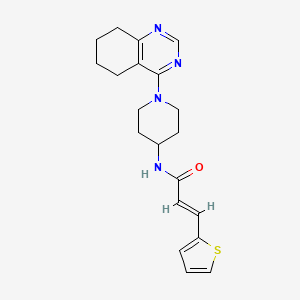![molecular formula C13H13N5O4S B2927825 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034563-07-8](/img/structure/B2927825.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly mentioned in the available literature .科学的研究の応用
Pharmaceuticals Development
This compound serves as a scaffold for the development of new pharmaceuticals. Its structure is conducive to modifications that can lead to the discovery of novel drugs with potential therapeutic applications . For instance, derivatives of this compound have been explored for their antimicrobial, anti-inflammatory, and antitumor properties.
Biological Activity Modulation
The pyrrolopyrazine core of the compound is known to interact with various biological targets. It has been used to modulate the activity of enzymes and receptors, such as the m4 muscarinic acetylcholine receptor, which plays a role in neurological functions .
Analgesic and Sedative Potential
Research has indicated that derivatives of this compound exhibit significant analgesic and sedative effects. This is particularly relevant in the development of new pain management solutions, where the compound’s derivatives could potentially be used as alternatives to traditional painkillers .
Antimicrobial and Antifungal Applications
The compound’s derivatives have shown promise in combating microbial and fungal infections. This is due to their ability to interfere with the growth and reproduction of various pathogens, making them valuable in the study of infectious diseases .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and cellular regulation. Derivatives of this compound have been identified as potential kinase inhibitors, which could be beneficial in treating diseases like cancer where kinase activity is dysregulated .
Antioxidant Properties
The compound’s structure allows for antioxidant activity, which is important in protecting cells from oxidative stress. This property is being explored for its potential in preventing or treating diseases associated with oxidative damage .
Material Science
In material science, the compound’s derivatives can be used to create organic materials with specific properties, such as conductivity or luminescence. This opens up possibilities for their use in electronic devices or as part of sensing mechanisms .
Natural Product Synthesis
The compound is structurally similar to many natural products, making it a useful starting point for the synthesis of complex natural compounds. This has implications for the study of biodiversity and the development of natural product-based drugs .
Safety and Hazards
将来の方向性
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, they are an attractive scaffold for drug discovery research . Future research could focus on elucidating the mechanisms of action of these compounds and conducting Structure-Activity Relationship (SAR) research . This will help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
作用機序
Target of Action
Similar compounds have been reported to inhibitreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound likely interacts with its target, RIPK1, by binding to its allosteric pocket . This binding inhibits the kinase’s activity, thereby preventing the initiation of necroptosis . The compound serves as a type III inhibitor, which means it binds to an allosteric site different from the active site, causing conformational changes that inhibit the enzyme’s activity .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway. Necroptosis is a form of programmed cell death that is distinct from apoptosis and is involved in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound prevents the initiation of necroptosis, potentially mitigating these conditions .
Pharmacokinetics
In vivo pharmacokinetic studies were performed on a similar compound . Such studies typically involve determining the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability and efficacy.
Result of Action
The compound’s inhibition of RIPK1 and prevention of necroptosis result in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could be effective in mitigating conditions associated with necroptosis, such as inflammatory diseases, neurodegenerative diseases, and cancers .
特性
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-17-8-9(7-15-17)23(21,22)16-5-6-18-12(19)10-3-2-4-14-11(10)13(18)20/h2-4,7-8,16H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUIARPRDOASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)
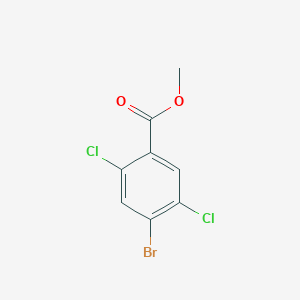
![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)
![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)



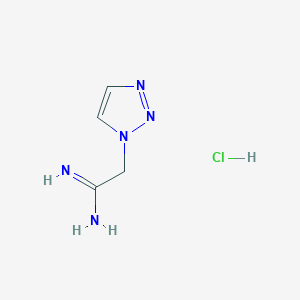
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)
![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)
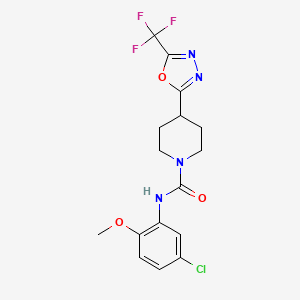
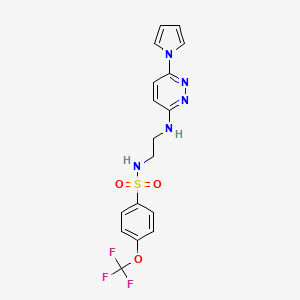
![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)
